molecular formula C29H27N5O2 B2774487 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 921897-67-8

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2774487
CAS No.: 921897-67-8
M. Wt: 477.568
InChI Key: TXMPCPWGDLOGLU-UHFFFAOYSA-N
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Description

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C29H27N5O2 and its molecular weight is 477.568. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O2/c1-21-9-8-10-22(17-21)19-33-20-31-27-25(29(33)36)18-32-34(27)16-15-30-28(35)26(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,17-18,20,26H,15-16,19H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMPCPWGDLOGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O2C_{24}H_{25}N_5O_2, with a molecular weight of approximately 425.49 g/mol. The structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC24H25N5O2C_{24}H_{25}N_5O_2
Molecular Weight425.49 g/mol
CAS Number922016-32-8

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable anti-inflammatory properties. For instance, compounds structurally related to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes. In vitro studies report that certain derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

Cytotoxic Activity

In vitro assays have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can exhibit cytotoxic effects against various human tumor cell lines. For example, compounds similar to this compound have been tested against cell lines such as LCLC-103H and A-427, showing promising results in inhibiting cell proliferation .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling and proliferation.
  • Inflammatory Mediators : It could modulate the expression of key inflammatory mediators such as nitric oxide (NO) and cytokines.
  • Cell Cycle Regulation : By affecting cell cycle regulators, it may induce apoptosis in cancer cells.

Structure–Activity Relationships (SAR)

The SAR studies highlight the importance of various substituents on the pyrazolo[3,4-d]pyrimidine framework in determining biological activity:

  • Electron-Donating Groups : Substituents that donate electrons enhance anti-inflammatory activity.
  • Hydrophobic Interactions : The presence of bulky groups like 3-methylbenzyl increases lipophilicity and may improve cellular uptake.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Atatreh et al. (2020) : Reported that certain pyrazolo[3,4-d]pyrimidine derivatives showed IC50 values for COX inhibition similar to celecoxib .
  • Cytotoxicity Studies : A study demonstrated that specific derivatives exhibited significant cytotoxicity against A427 cells with IC50 values in the micromolar range .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions requiring precise control of conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Catalysts : Bases such as triethylamine or potassium carbonate are critical for cyclization steps .
  • Temperature : Maintaining 60–80°C prevents intermediate decomposition while promoting ring closure . Methodological optimization via Design of Experiments (DoE) is recommended to identify interactions between variables .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Post-synthesis characterization should combine:

  • NMR spectroscopy : For resolving aromatic protons and confirming substitution patterns .
  • LC-MS : To verify molecular weight and detect impurities (<1% threshold) .
  • X-ray crystallography : For resolving 3D conformation, particularly for chiral centers .

Q. Which biological targets are hypothesized for this compound based on structural analogs?

Structural analogs of pyrazolo[3,4-d]pyrimidines show affinity for:

  • Kinases (e.g., cyclin-dependent kinases) due to ATP-binding site competition .
  • G-protein-coupled receptors (GPCRs) , inferred from the 3-methylbenzyl group’s hydrophobicity .
  • Enzymes like phosphodiesterases, as observed in related pyrimidine derivatives .

Q. How should researchers design in vitro assays to evaluate its bioactivity?

Prioritize:

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Selectivity panels : Compare activity against off-target kinases or receptors .
  • Cell viability assays (e.g., MTT): Assess cytotoxicity in non-target cell lines .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Substitution patterns : The 3-methylbenzyl group’s orientation impacts target binding; use molecular docking to model interactions .
  • Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
  • Metabolite interference : Perform LC-MS/MS to identify degradation products during long-term assays .

Q. How can computational modeling predict the compound’s metabolic stability?

Use in silico tools :

  • CYP450 inhibition assays : Predict hepatic metabolism using software like Schrödinger’s QikProp .
  • ADMET profiling : Estimate solubility (LogP <3 recommended) and plasma protein binding . Validate predictions with in vitro microsomal stability assays .

Q. What synthetic routes minimize the formation of regioisomeric byproducts?

To reduce byproducts:

  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) during cyclization .
  • Microwave-assisted synthesis : Accelerate reaction kinetics, improving regioselectivity .
  • HPLC purification : Separate isomers using chiral columns (e.g., CHIRALPAK® IG) .

Q. How do structural modifications (e.g., substituting the diphenylacetamide group) alter potency?

Case study comparisons:

  • Diphenyl vs. cyclohexyl : Diphenyl enhances hydrophobic interactions but reduces solubility .
  • Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve kinase inhibition by 2-fold . Use SAR (Structure-Activity Relationship) matrices to guide iterative design .

Q. What statistical methods are optimal for analyzing dose-dependent cytotoxicity data?

Employ:

  • Nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Principal Component Analysis (PCA) to identify outliers in high-throughput datasets .

Q. How can researchers validate target engagement in cellular models?

Use orthogonal approaches:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Knockdown/overexpression : CRISPR-Cas9 gene editing to correlate target expression with compound efficacy .
  • Fluorescence polarization : Quantify binding affinity in live cells using labeled probes .

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